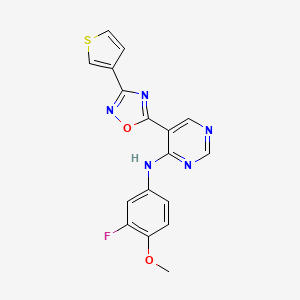
N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel chemical entity that appears to be related to a class of compounds with potential pesticidal and antimicrobial activities. The structure suggests the presence of multiple functional groups, such as a pyrimidin-4-amine core, a thiophene ring, and an oxadiazole moiety, which are known to confer various biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported using techniques such as the Gewald synthesis, which involves the reaction of ketones with malononitrile and sulfur in the presence of a mild base to form aminothiophenes . Additionally, the Vilsmeier-Haack reaction has been employed to create 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to form Schiff bases . These methods indicate that the synthesis of the compound would likely involve multi-step reactions and the use of specialized reagents to introduce the various functional groups.
Molecular Structure Analysis
The molecular structure of related pyrimidin-4-amine derivatives has been confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of fluorine atoms would also allow for the use of 19F NMR spectroscopy to further elucidate the structure .
Chemical Reactions Analysis
The compound's functional groups suggest that it may undergo various chemical reactions. For instance, the oxadiazole moiety is known to participate in nucleophilic substitution reactions, and the amine group could be involved in the formation of Schiff bases or amide linkages . The thiophene ring could also undergo electrophilic aromatic substitution, given its electron-rich nature.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not provided, related compounds have shown a range of biological activities. Pyrimidin-4-amine derivatives have demonstrated excellent insecticidal and fungicidal activities , and oxadiazole analogues have shown antimicrobial and anticancer properties . The presence of fluorine and methoxy groups would likely influence the lipophilicity and electronic properties of the molecule, potentially affecting its bioavailability and reactivity.
Aplicaciones Científicas De Investigación
Antifungal and Anticancer Properties
Research has identified derivatives of the focal compound with significant antifungal and anticancer activities. For example, a study synthesized dimethylpyrimidin-derivatives that demonstrated potent antifungal effects against Aspergillus terreus and Aspergillus niger, indicating potential as antifungal agents (Jafar et al., 2017). Furthermore, another research effort synthesized derivatives that showed considerable anticancer activity against various human cancer cell lines, underscoring their potential in cancer therapy (Yakantham et al., 2019).
Pesticidal Activities
The exploration of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has led to the discovery of compounds with broad-spectrum insecticidal and fungicidal activity. This study emphasizes the potential of these compounds in developing new pesticides with novel modes of action, contributing to agricultural sciences (Liu et al., 2021).
Electrochromic and Optoelectronic Applications
Significant progress has been made in the development of novel polyimides for electrochromic devices, highlighting the structural manipulation's impact on optoelectronic characteristics. This research illustrates the potential of derivatives in the field of material science, especially in applications related to electrochromic performances and devices (Constantin et al., 2019).
Antioxidant Activity
A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and characterized, showing significant in vitro antioxidant activity. This highlights the compound's derivatives as promising candidates for antioxidant applications, which is crucial in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds have provided a foundation for understanding their structural properties and reactivities. For instance, the preparation of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and various aldehydes showcased the versatile synthetic approaches and highlighted their antimicrobial activities (Puthran et al., 2019).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c1-24-14-3-2-11(6-13(14)18)21-16-12(7-19-9-20-16)17-22-15(23-25-17)10-4-5-26-8-10/h2-9H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPMFVWRIYJVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2547467.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)
![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)

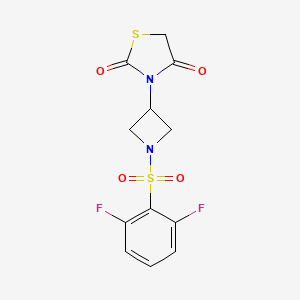
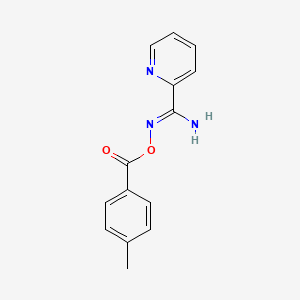
![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2547479.png)

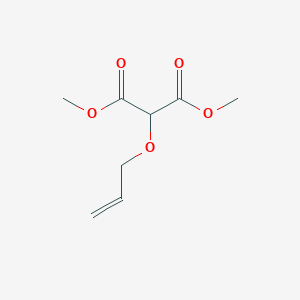
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)
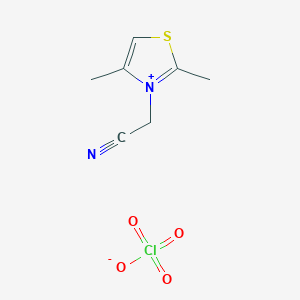

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)